molecular formula C10H19BrO B13074391 1-Bromo-2-(tert-butoxy)cyclohexane

1-Bromo-2-(tert-butoxy)cyclohexane

Cat. No.: B13074391
M. Wt: 235.16 g/mol
InChI Key: CNXOIRFTDZIXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(tert-butoxy)cyclohexane is a brominated cyclohexane derivative featuring a tert-butoxy substituent at the 2-position.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclohexane

InChI

InChI=1S/C10H19BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9H,4-7H2,1-3H3

InChI Key

CNXOIRFTDZIXCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCCC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(tert-butoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxy)cyclohexanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-(tert-butoxy)cyclohexane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(tert-butoxy)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of cyclohexene derivatives.

    Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under mild to moderate conditions.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) under elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 2-(tert-butoxy)cyclohexanol, 2-(tert-butoxy)cyclohexyl cyanide, or 2-(tert-butoxy)cyclohexylamine.

    Elimination: Formation of 1-(tert-butoxy)cyclohexene.

    Oxidation: Formation of 2-(tert-butoxy)cyclohexanone.

    Reduction: Formation of 2-(tert-butoxy)cyclohexane.

Scientific Research Applications

1-Bromo-2-(tert-butoxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various cyclohexane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclohexane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Bromo-2-(pentyloxy)cyclohexane
  • Structure : Features a linear pentyloxy group instead of tert-butoxy.
  • Molecular Weight : 249.19 g/mol (vs. ~223.14 g/mol for 1-bromo-2-(tert-butoxy)cyclohexane) .
  • Reduced steric hindrance compared to the bulky tert-butoxy group, which may facilitate nucleophilic substitution reactions.
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane
  • Structure : Branched alkoxy substituent (4-methylpentan-2-yloxy).
  • Molecular Weight : ~265.24 g/mol (C${12}$H${23}$BrO) .
  • Key Differences :
    • The branched chain introduces moderate steric hindrance, intermediate between pentyloxy and tert-butoxy groups.
    • Higher molecular weight may lead to elevated boiling points compared to linear analogs.
Bromocyclohexane
  • Structure : Lacks the ether oxygen; only a bromine substituent.
  • Reactivity : Forms via radical trapping of cyclohexane with CBr$_4$ under catalytic conditions .
  • Lower polarity results in different solubility profiles.
1-Bromo-2-(tert-butoxy)benzene
  • Structure : Aromatic benzene ring instead of cyclohexane.
  • Molecular Weight : 229.11 g/mol .
  • Key Differences :
    • Aromatic ring enables resonance stabilization and electrophilic substitution reactions, unlike the aliphatic cyclohexane ring.
    • The tert-butoxy group’s electron-donating effects are amplified in the aromatic system, altering reaction pathways.
Halogenated Derivatives
  • Examples :
    • 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane (CAS 232602-77-6) .
    • 1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS 14737-09-8) .
  • Key Differences :
    • Electron-withdrawing halogen substituents increase electrophilicity, enhancing reactivity in elimination or cross-coupling reactions.
    • Higher density and boiling points due to increased molecular mass and halogen content.

Physical Properties

Compound Molecular Weight (g/mol) Key Substituent Boiling Point (Estimated) Solubility Trends
1-Bromo-2-(tert-butoxy)cyclohexane ~223.14 tert-Butoxy Moderate (bulky group) Low polarity solvents
1-Bromo-2-(pentyloxy)cyclohexane 249.19 Pentyloxy Higher (longer chain) Nonpolar solvents
Bromocyclohexane 163.06 None (Br only) Lower Hydrocarbons, ethers
1-Bromo-2-(tert-butoxy)benzene 229.11 tert-Butoxy (aromatic) High (aromatic ring) Polar aprotic solvents

Biological Activity

1-Bromo-2-(tert-butoxy)cyclohexane is an organic compound characterized by its molecular formula C10H19BrOC_{10}H_{19}BrO. This compound features a bromine atom attached to the first carbon and a tert-butoxy group on the second carbon of the cyclohexane ring. Its unique structure lends itself to various biological activities and chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of 1-Bromo-2-(tert-butoxy)cyclohexane is primarily attributed to its ability to undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles (e.g., hydroxide ions, amines), which may lead to biologically active derivatives.
  • Elimination Reactions : Under strong base conditions, this compound can form alkenes, potentially impacting biological pathways.
  • Oxidation and Reduction : The tert-butoxy group can be oxidized to alcohols or ketones, which may exhibit distinct biological properties.

These reactions suggest that 1-Bromo-2-(tert-butoxy)cyclohexane could interact with biomolecules, influencing various biological processes.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that brominated compounds often exhibit antimicrobial properties. A study demonstrated that derivatives of brominated cyclohexanes possess significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Drug Development : In fragment-based drug discovery (FBDD), 1-Bromo-2-(tert-butoxy)cyclohexane has been explored as a precursor for synthesizing more complex molecules with targeted biological activity. Its structural characteristics allow it to serve as a building block for compounds aimed at specific protein interactions .
  • Cytotoxicity Studies : Preliminary studies have shown that certain derivatives of brominated cyclohexanes exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through caspase activation, highlighting the potential of these compounds in cancer therapeutics .

Comparative Analysis

To better understand the unique properties of 1-Bromo-2-(tert-butoxy)cyclohexane, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
1-Bromo-2-(tert-butyl)cyclohexaneSimilar to tert-butoxyModerate antibacterial properties
1-Bromo-2-(methoxy)cyclohexaneContains methoxy groupLower cytotoxicity
1-Bromo-2-(ethoxy)cyclohexaneContains ethoxy groupLimited bioactivity

The presence of the bulky tert-butoxy group in 1-Bromo-2-(tert-butoxy)cyclohexane enhances its steric hindrance, influencing its reactivity and interactions with biomolecules compared to its analogs.

Research Applications

1-Bromo-2-(tert-butoxy)cyclohexane has several applications in scientific research:

  • Synthetic Chemistry : Used as an intermediate for synthesizing complex organic molecules.
  • Biological Studies : Investigated for interactions with enzymes and receptors, contributing to drug design.
  • Industrial Applications : Employed in producing specialty chemicals with specific functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.